3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H12O4. It is a derivative of cyclobutane, featuring a ketone group (3-oxo), a carboxylic acid group (1-carboxylic acid), and an oxolane ring (oxolan-2-yl) attached to the cyclobutane ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Materials: Acetone, bromine, and malononitrile.
Solvents: Ethanol, dimethylformamide (DMF), and water.
Catalysts and Activating Agents: Sodium iodide and tetrabutylammonium bromide (TBAB).
Reaction Conditions: The reaction is carried out in three steps, involving the formation of intermediate compounds, followed by cyclization and oxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cyclobutane, such as esters, amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including inhibitors and modulators of various biological pathways.
Mechanism of Action
The mechanism of action of 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the specific derivative or application being studied. For example, it may inhibit kinases, proteases, or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-oxocyclobutanecarboxylic acid: A similar compound with a cyclobutane ring and a ketone group but without the oxolane ring.
3-hydroxycyclobutanecarboxylic acid: A derivative with a hydroxyl group instead of a ketone group.
Cyclobutanecarboxylic acid: A simpler compound with only a carboxylic acid group attached to the cyclobutane ring
Uniqueness
3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications.
Properties
CAS No. |
2229117-65-9 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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